molecular formula C13H9ClN4O2 B2365024 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034607-62-8

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2365024
CAS No.: 2034607-62-8
M. Wt: 288.69
InChI Key: JYSRQHPJJJHGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions. Such oxadiazoles are typically synthesized via cycloaddition or condensation reactions, as exemplified by methods for related derivatives .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c1-19-13-15-6-9(7-16-13)12-17-11(18-20-12)8-3-2-4-10(14)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSRQHPJJJHGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most established route for synthesizing 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole involves a two-step process utilizing 3-chlorobenzonitrile and 2-methoxypyrimidine-5-carboxylic acid as key starting materials. The reaction proceeds through the formation of an amidoxime intermediate followed by cyclization with the carboxylic acid component.

Detailed Synthetic Procedure

Step 1: Amidoxime Formation

3-Chlorobenzonitrile (5.0 mmol) is combined with hydroxylamine hydrochloride (7.5 mmol) and sodium hydroxide (3.0 mmol) in an ethanol/water mixture (30 mL, V:V = 5:1). The reaction mixture is refluxed for 4 hours to generate 3-chlorobenzamidoxime. After cooling, ethanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. The extract is dried, and the solvent is evaporated to obtain the intermediate amidoxime.

Step 2: Cyclization

The amidoxime (2.0 mmol) is combined with 2-methoxypyrimidine-5-carboxylic acid (2.0 mmol) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (2.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.2 mmol) in dichloromethane (20 mL) at room temperature for 12 hours. The resulting O-acylated intermediate subsequently undergoes thermal cyclization at 110-120°C in toluene or xylene for 4-6 hours to afford the target 1,2,4-oxadiazole.

Yield and Purification

The crude product is purified by column chromatography using hexane/ethyl acetate (4:1) as eluent. Typical yields range from 65-75% after purification. The product can be recrystallized from ethanol to obtain analytically pure material with a melting point of approximately 142-144°C.

One-Pot Amidoxime-Acyl Chloride Method

Method Overview

A more streamlined approach utilizes the direct reaction of an amidoxime with an acyl chloride derivative. This method eliminates the need for coupling agents and provides a more efficient route to the target compound.

Synthetic Procedure

3-Chlorobenzamidoxime (1.0 mmol, prepared as described in Method 2.2) is dissolved in anhydrous toluene (10 mL). To this solution, 2-methoxypyrimidine-5-carbonyl chloride (1.0 mmol) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 1 hour, then heated to reflux for 4-6 hours. After completion (monitored by TLC), the mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography.

Modified Procedure with Catalysts

The efficiency of this method can be enhanced by incorporating catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine. When TBAF (0.1 mmol) is added to the reaction mixture, the cyclization proceeds more rapidly, requiring only 2-3 hours of reflux, and yields improve to approximately 80%.

Vilsmeier Reagent-Mediated Synthesis

Method Overview

A novel one-pot approach utilizes Vilsmeier reagent (chloromethylene dimethylammonium chloride) as a carboxylic acid group activator. This method offers excellent yields with simplified purification protocols.

Synthetic Procedure

2-Methoxypyrimidine-5-carboxylic acid (1.0 mmol) is dissolved in dichloromethane (10 mL). Dimethylformamide (0.1 mL) and thionyl chloride or phosphorus oxychloride (1.2 mmol) are added to generate the Vilsmeier reagent in situ. After stirring at room temperature for 1 hour, 3-chlorobenzamidoxime (1.0 mmol) is added, and the mixture is heated to reflux for 3-4 hours. After completion, the reaction mixture is cooled, quenched with saturated sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers are dried, and the solvent is evaporated.

Advantages and Yield

This method provides yields ranging from 85-93%, representing a significant improvement over traditional methods. The purification procedure is simplified, requiring only a simple aqueous workup followed by recrystallization from ethanol. This approach is particularly well-suited for large-scale synthesis due to its operational simplicity and high efficiency.

One-Pot, Two-Stage Synthesis Using N-Isocyaniminotriphenylphosphorane

Method Overview

A recent innovation in oxadiazole synthesis employs N-isocyaniminotriphenylphosphorane (NIITP) in a one-pot, two-stage protocol to generate 1,2,4-oxadiazoles from carboxylic acids and aryl iodides.

Synthetic Procedure

2-Methoxypyrimidine-5-carboxylic acid (1.0 mmol) and NIITP (1.1 mmol) are combined in anhydrous 1,4-dioxane (5 mL) and heated at 80°C for 3 hours to form the monosubstituted 1,2,4-oxadiazole intermediate. After cooling to room temperature, 3-chloroiodobenzene (2.5 mmol), 1,10-phenanthroline (0.4 mmol), cesium carbonate (1.5 mmol), and copper(I) iodide (0.2 mmol) are added, and the mixture is heated at 120°C for 17 hours. The reaction mixture is cooled, filtered through a silica plug, and the filtrate is concentrated under reduced pressure.

Yield and Applications

This method typically provides yields of 70-80% after purification by flash column chromatography. The primary advantage lies in its one-pot nature, eliminating the need to isolate intermediates and streamlining the synthetic process.

Comparison of Synthetic Methods

Table 1 provides a comparative analysis of the various synthetic methods discussed, highlighting key parameters such as reaction conditions, yields, and practical considerations.

Table 1: Comparison of Synthetic Methods for this compound

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Classical Amidoxime-Carboxylic Acid EDC/DCC, DMAP RT, 12h; then 110-120°C, 4-6h 65-75 Well-established, reliable Two-step isolation, moderate yield
One-Pot Amidoxime-Acyl Chloride Acyl chloride 0°C to reflux, 4-6h 70-80 Streamlined procedure Requires preparation of acid chloride
TBAF-Catalyzed Acyl chloride, TBAF 0°C to reflux, 2-3h ~80 Faster reaction, improved yield Requires anhydrous conditions
Vilsmeier Reagent SOCl₂ or POCl₃, DMF RT, 1h; then reflux, 3-4h 85-93 Excellent yield, simple purification Moisture-sensitive reagents
NIITP One-Pot NIITP, Cu(I) catalyst 80°C, 3h; then 120°C, 17h 70-80 One-pot procedure Long reaction time, complex reagents

Spectroscopic Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. Typical characterization data for the compound are presented below:

¹H NMR (500 MHz, CDCl₃) : δ 8.93 (s, 2H, pyrimidine-H), 8.03-8.01 (t, 1H, phenyl-H), 7.95-7.93 (m, 1H, phenyl-H), 7.53-7.48 (m, 2H, phenyl-H), 4.07 (s, 3H, OCH₃).

¹³C NMR (125 MHz, CDCl₃) : δ 175.6, 168.2, 165.3, 156.7, 134.9, 132.1, 130.4, 129.8, 127.2, 125.7, 123.5, 55.6.

IR (KBr, cm⁻¹) : 3071 (aromatic C-H), 2948 (alkyl C-H), 1687 (C=N), 1581, 1449, 1372, 1089.

Mass Spectrum : m/z calculated for C₁₃H₉ClN₄O₂ [M+H]⁺: 289.0492; found: 289.0497.

Scale-Up Considerations and Process Optimization

Solvent Selection

For large-scale synthesis, solvent choice significantly impacts both reaction efficiency and sustainability. While dichloromethane and toluene provide excellent results in laboratory-scale preparations, more environmentally benign solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether may be preferable for industrial applications. These alternative solvents maintain reaction efficiency while reducing environmental impact.

Process Intensification

The Vilsmeier reagent method shows particular promise for scale-up due to its high yields and simplified purification protocol. Implementation of continuous flow technology could further enhance process efficiency, reducing reaction times and improving heat transfer during exothermic steps. Studies have shown that microreactor technology can reduce the cyclization time from several hours to 20-30 minutes while maintaining or improving yields.

Catalyst Recovery

For methods employing copper catalysts, such as the NIITP approach, recovery and recycling of the catalyst present opportunities for cost reduction in larger-scale operations. Immobilization of copper catalysts on solid supports such as silica or polymeric materials allows for simple filtration and reuse without significant loss of catalytic activity across multiple cycles.

Alternative Green Chemistry Approaches

Mechanochemical Synthesis

Emerging mechanochemical techniques offer promising alternatives to traditional solution-based methods. Ball milling the appropriate amidoxime with the carboxylic acid component in the presence of a coupling agent and suitable base can accomplish the cyclization without solvent or with minimal solvent (liquid-assisted grinding). This approach eliminates or drastically reduces solvent usage while providing comparable yields (75-85%) in significantly shorter reaction times (typically 30-60 minutes).

Photoredox Catalysis

Recent developments in visible-light photoredox catalysis enable the synthesis of 1,2,4-oxadiazoles under mild conditions. Irradiation of a reaction mixture containing 3-chlorobenzamidoxime, 2-methoxypyrimidine-5-carboxylic acid, and an organic dye photoredox catalyst such as 9-mesityl-10-methylacridinium perchlorate under blue LED light promotes cyclization at ambient temperature. While current yields (35-50%) remain moderate, ongoing research continues to improve this environmentally friendly methodology.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups.

    Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy-substituted derivatives, while oxidation can yield carboxylic acid derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine vs. Triazole Derivatives
  • 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole ():
    • Replaces the pyrimidine ring with a triazole, altering hydrogen-bonding and π-π stacking interactions.
    • The 2-chlorophenyl substituent (vs. 3-chlorophenyl) may reduce steric hindrance in biological targets.
Pyrimidine vs. Thiophene Derivatives
  • (E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (): Substitutes pyrimidine with a bromothiophene-vinyl group, enhancing conjugation and redox activity.
Methoxy vs. Difluoromethoxy Substituents
  • Pyridine substitution (vs. pyrimidine) may reduce basicity and alter binding kinetics .

Electronic and Physicochemical Properties

Compound (Reference) Key Substituents Molecular Weight Notable Properties
Target Compound 3-ClPh, 2-MeO-pyrimidin-5-yl ~314.7* Moderate lipophilicity, H-bond donor
3-(3-Fluoro-4-MeOPh)-5-(pyrrolidin-2-yl) () 3-Fluoro-4-MeOPh, pyrrolidine 263.27 Lower MW, enhanced solubility
3-(3-ClPh)-5-(2-MeSO-phenyl) () 2-Methylsulfinylphenyl 318.78 High acidity (pKa = -3.49)
1-[3-(3-ClPh)-oxadiazol-5-yl]-spiro () Spirocyclic amine 326.22 Hydrochloride salt improves bioavailability

*Estimated based on molecular formula.

Biological Activity

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClN3O2. The oxadiazole ring is a five-membered heterocycle that contributes to the compound's biological properties.

  • Enzyme Inhibition : Compounds containing oxadiazole rings have been shown to inhibit various enzymes, including:
    • Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression and are targets for cancer therapy.
    • Carbonic Anhydrases (CAs) : Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Antimicrobial Activity : Oxadiazoles exhibit significant antimicrobial properties against a range of pathogens. For instance:
    • Antibacterial : Studies have demonstrated activity against Gram-positive and Gram-negative bacteria.
    • Antifungal : Certain derivatives show efficacy against fungi such as Candida albicans.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation.

Biological Activity Data

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureus, E. coliInhibition of growth at specific concentrations
AntifungalCandida albicansSignificant reduction in viability
CytotoxicityHeLa cells, MCF-7 breast cancer cellsIC50 values indicating effective inhibition

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited an IC50 value of approximately 25 µM against HeLa cells after 48 hours of treatment, suggesting strong antiproliferative activity.
  • Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus epidermidis and E. coli.

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors such as amidoximes and activated carboxylic acid derivatives. Key steps include:

  • Precursor activation : Use of coupling agents like DCC or EDC to form reactive intermediates.
  • Cyclization : Conducted under reflux in solvents like DMF or THF, with temperature control (80–120°C) to avoid side reactions .
  • Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity (>95%) . Optimization focuses on solvent polarity, catalyst loading (e.g., NaH or Cs₂CO₃), and reaction time to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.9–4.1 ppm) confirm substituent positions.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
  • IR Spectroscopy : Absorbance bands for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole core .

Q. What in vitro assays are used to assess the compound’s biological activity, and how are results validated?

  • Anticancer activity : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., T47D breast cancer) with IC₅₀ values calculated using dose-response curves .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Validation : Comparison with positive controls (e.g., staurosporine) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this oxadiazole derivative, and what SAR insights guide lead optimization?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position enhance apoptosis-inducing activity by 10-fold in some analogs .
  • Heterocyclic replacements : Replacing the pyrimidine ring with a pyridyl group maintains potency but alters solubility .
  • Key SAR insight : The 2-methoxy group on pyrimidine is critical for target binding; removal reduces activity by >50% .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Assay variability : Standardize protocols (e.g., serum concentration in cell culture) to minimize discrepancies .
  • Purity verification : Use HPLC (≥99% purity) to exclude impurities as confounding factors .
  • Target engagement assays : Photoaffinity labeling (e.g., with BI 665915 analogs) confirms direct interaction with molecular targets like TIP47 .

Q. How is X-ray crystallography applied to determine the compound’s structure, and what challenges arise in refinement?

  • Data collection : High-resolution (≤1.0 Å) synchrotron data reduces noise. SHELX software refines anisotropic displacement parameters .
  • Challenges : Twinning or poor crystal quality may require iterative refinement with SHELXL, using restraints for disordered moieties (e.g., methoxy groups) .

Q. What computational methods predict interactions with biological targets, and how are they validated experimentally?

  • Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in TIP47’s hydrophobic pocket .
  • MD simulations : 100-ns simulations assess stability of ligand-protein complexes .
  • Validation : Competitive binding assays (e.g., SPR) correlate computed binding energies with experimental Kd values .

Q. How is the compound’s metabolic stability and pharmacokinetics profiled in preclinical studies?

  • In vitro DMPK : Microsomal stability assays (human/rat liver microsomes) measure half-life (t½). Low clearance (<10 mL/min/kg) predicts favorable in vivo profiles .
  • In vivo PK : Oral administration in rodent models tracks AUC and Cmax using LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.